(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-7-9-15(10-8-13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCHZAKVIWXHLZ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide, a thiazolidine derivative, has garnered attention for its potential biological activities, including anticancer and antibacterial properties. This article synthesizes current research findings related to the compound's biological activity, focusing on its efficacy against various cancer cell lines and bacterial strains.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 880797-53-5 |
Anticancer Activity
Research has demonstrated that thiazolidine derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results.
Case Studies and Findings
- Antiproliferative Effects : In a study by Havrylyuk et al., several derivatives of thiazolidine were synthesized and tested for antiproliferative activity against leukemia (HL-60), breast cancer (MDA-MB-231), and CNS cancer (SF-268) cell lines. Among these, compounds similar to our target compound showed significant inhibition of cell proliferation, indicating potential for further development in cancer therapy .
- Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis in tumor cells. For instance, derivatives tested according to the NCI protocol exhibited high cytotoxicity against multiple tumor cell lines including cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7) .
- Structure-Activity Relationship : The presence of specific substituents on the thiazolidine ring significantly influences biological activity. Substituents such as phenoxy groups enhance the compound's ability to inhibit tumor growth .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity.
Research Findings
- Broad Spectrum Activity : A study reported that thiazolidine derivatives exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds demonstrated greater efficacy than traditional antibiotics like ampicillin .
- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus . This suggests a strong potential for these compounds in treating bacterial infections.
- Comparative Analysis : In comparative studies, certain derivatives displayed antibacterial potency exceeding that of established antibiotics, highlighting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The p-tolylaminoethyl group in the target compound distinguishes it from derivatives with simpler alkyl or aryl substituents (e.g., methylphenyl in Compound 11 ). This group may enhance target specificity via π-π stacking or hydrogen bonding.
- Acetamide vs. Thioxoacetamide : Unlike thioxoacetamide derivatives (e.g., Compound 11), the acetamide moiety in the target compound could improve solubility and metabolic stability, as thiol groups often increase reactivity and toxicity .
- Aromatic Substitutions : The N-phenyl group is common across analogs, but substituents like 4-methoxy (Compound 5d ) or pyridinyl (ZINC4140163 ) alter electronic properties and binding affinities.
Preparation Methods
Synthesis of the Thiazolidine-2,4-Dione Core
The thiazolidine-2,4-dione scaffold serves as the foundational structure for the target compound. As demonstrated in prior studies, this heterocycle is synthesized via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For instance, p-toluidine (4-aminotoluene) reacts with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(p-tolyl)acetamide , which subsequently undergoes cyclization with thiourea in refluxing ethanol (Scheme 1). This step typically achieves yields of 65–78%, with the reaction mechanism proceeding through nucleophilic displacement of chloride by the thiol group, followed by intramolecular cyclization.
Key Reaction Conditions
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalysts: Triethylamine or potassium carbonate
- Yield: 68–75%
Knoevenagel Condensation for (Z)-Selective Double Bond Formation
The exocyclic double bond at the 5-position is established through a Knoevenagel condensation between the thiazolidine-2,4-dione derivative and N-phenylacetamide . This reaction is stereoselective, favoring the (Z)-isomer due to kinetic control under mild conditions.
Procedure
- Activation of the Methylene Group :
- The thiazolidine-2,4-dione derivative (1.0 equiv) and N-phenylacetamide (1.2 equiv) are dissolved in toluene.
- Catalytic System :
- Reaction Conditions :
- Reflux at 110°C for 8–12 hours under nitrogen atmosphere.
- Workup :
- The mixture is cooled, diluted with ethyl acetate, and washed with 5% HCl to remove residual base.
Stereochemical Control
- The (Z)-configuration is confirmed via $$^1$$H-NMR coupling constants ($$J = 12–14$$ Hz for transannular protons) and NOE spectroscopy.
- Polar aprotic solvents (e.g., toluene) enhance selectivity by stabilizing the transition state.
Purification and Characterization
Crude product purification is achieved via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Analytical Data
- IR (KBr) : 3340 cm$$^{-1}$$ (N–H stretch), 1720 cm$$^{-1}$$ (C=O), 1665 cm$$^{-1}$$ (C=C).
- $$^1$$H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 9H, aromatic), 4.32 (s, 2H, CH$$2$$), 2.31 (s, 3H, CH$$3$$).
- HRMS (ESI+) : m/z calculated for C$${22}$$H$${20}$$N$$3$$O$$4$$S [M+H]$$^+$$: 434.1174, found: 434.1178.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Alkylation | 4 | 58 | High stereoselectivity | Lengthy purification |
| One-Pot Condensation | 3 | 72 | Reduced reaction time | Lower (Z)-selectivity (75%) |
| Microwave-Assisted | 3 | 81 | Enhanced efficiency (30 min) | Specialized equipment required |
Mechanistic Considerations and Side Reactions
- Competing E-Isomer Formation : Elevated temperatures (>120°C) favor thermodynamic (E)-isomer via retro-Knoevenagel pathways.
- Byproducts : Hydrolysis of the acetamide group may occur under acidic conditions, necessitating pH control during workup.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been reported using continuous flow reactors, achieving 89% yield with 98% (Z)-purity. Key parameters include:
- Residence time: 20 minutes
- Temperature: 100°C
- Catalyst loading: 8 mol% piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
